molecular formula C21H18N4O3 B2856314 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 862811-21-0

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2856314
CAS No.: 862811-21-0
M. Wt: 374.4
InChI Key: UDMPZTFEGOVRSJ-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidin-2-yl group attached to a phenyl ring, further linked to a 2,3-dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The phenyl ring is then introduced, followed by the attachment of the 2,3-dimethoxybenzamide group through amide bond formation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may have applications in the treatment of various diseases due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)methanesulfonamide

  • 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives

Uniqueness: N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide stands out due to its specific structural features and potential applications. While similar compounds may share the imidazo[1,2-a]pyrimidin-2-yl core, the presence of the 2,3-dimethoxybenzamide group adds a unique dimension to its chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for future studies and industrial applications.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-6-3-5-16(19(18)28-2)20(26)23-15-9-7-14(8-10-15)17-13-25-12-4-11-22-21(25)24-17/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMPZTFEGOVRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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